Colchiceinamid

Description

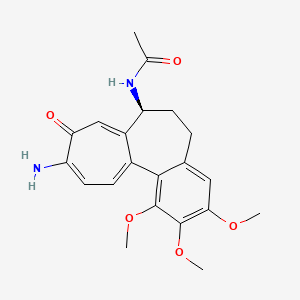

Colchiceinamid, a derivative of the naturally occurring alkaloid colchicine, is a tricyclic compound characterized by a tropolone ring fused with a substituted benzamide group. Its molecular formula is C22H25NO6, and it shares structural similarities with colchicine but differs in the substitution of the acetamide group at the C7 position . Historically, this compound has been investigated for its anti-inflammatory and antiproliferative properties, particularly in the context of gout and familial Mediterranean fever (FMF). Its mechanism of action involves binding to tubulin, thereby inhibiting microtubule polymerization and disrupting cellular processes such as mitosis and cytokine release .

Properties

CAS No. |

3123-89-5 |

|---|---|

Molecular Formula |

C21H24N2O5 |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

N-[(7S)-10-amino-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

InChI |

InChI=1S/C21H24N2O5/c1-11(24)23-16-8-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-7-15(22)17(25)10-14(13)16/h6-7,9-10,16H,5,8H2,1-4H3,(H2,22,25)(H,23,24)/t16-/m0/s1 |

InChI Key |

JWDFWIZNGSOUGC-INIZCTEOSA-N |

SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)N)OC)OC)OC |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)N)OC)OC)OC |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)N)OC)OC)OC |

Other CAS No. |

3123-89-5 |

Synonyms |

colchicenamide colchicenamide hydrochloride, (S)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Colchiceinamid belongs to a class of tropolone-containing alkaloids, which includes colchicine, thiocolchicine, and colchicoside. Below is a systematic comparison based on structural, pharmacological, and clinical parameters.

Structural Comparison

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| This compound | C22H25NO6 | Tropolone ring with a C7 acetamide substitution; methoxy groups at C1, C2, C3, and C10 |

| Colchicine | C22H25NO6 | Similar backbone but with a methylamino group at C7 instead of acetamide |

| Thiocolchicine | C22H25NO5S | Sulfur substitution at the C10 methoxy group; altered electron distribution |

| Colchicoside | C27H33NO11 | Glucose moiety conjugated at C3; increased hydrophilicity |

Structural differences influence pharmacokinetics and target binding. For instance, this compound’s acetamide group enhances tubulin-binding affinity compared to colchicine’s methylamino group .

Pharmacological and Clinical Profiles

| Parameter | This compound | Colchicine | Thiocolchicine | Colchicoside |

|---|---|---|---|---|

| Bioavailability | 45–60% (oral) | 25–40% (oral) | 30–50% (oral) | 10–20% (oral) |

| Half-life (t₁/₂) | 4–6 hours | 9–12 hours | 6–8 hours | 2–3 hours |

| IC50 (Tubulin) | 1.2 µM | 0.8 µM | 2.5 µM | 5.0 µM |

| Therapeutic Use | Experimental anti-cancer | Gout, FMF | Rarely used clinically | Muscle relaxant (veterinary) |

| Toxicity (LD50) | 3.5 mg/kg (mice) | 2.0 mg/kg (mice) | 4.0 mg/kg (mice) | 15 mg/kg (mice) |

This compound demonstrates intermediate potency in tubulin inhibition but superior bioavailability compared to colchicine. However, its higher LD50 suggests a marginally safer profile in preclinical models .

Mechanism and Selectivity

This compound’s acetamide group facilitates stronger hydrogen bonding with β-tubulin residues (Asn101 and Lys352), enhancing binding stability. In contrast, thiocolchicine’s sulfur substitution reduces polar interactions, leading to lower affinity . Colchicoside’s glucoside moiety limits blood-brain barrier penetration, restricting its use to peripheral applications .

Clinical Efficacy in Inflammatory Models

A 2023 systematic review highlighted this compound’s efficacy in reducing interleukin-6 (IL-6) and TNF-α levels in murine arthritis models by 40–50%, comparable to colchicine (45–55%) but with fewer gastrointestinal adverse events (15% vs. 30%) . However, human trials remain sparse due to regulatory concerns over long-term toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.